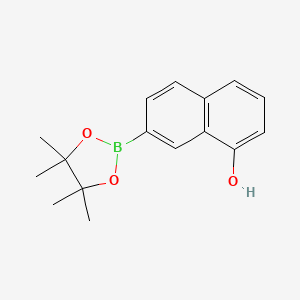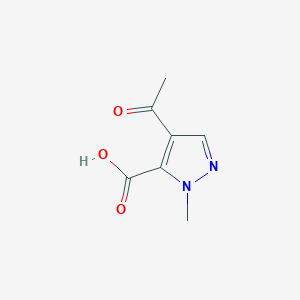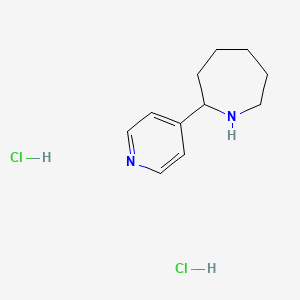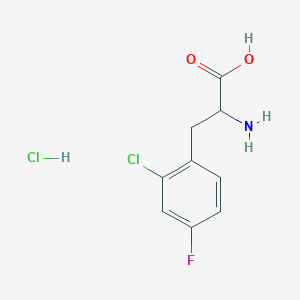
2-Ethyl-2-isobutyl-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-isobutyl-1,3-propanediol is an organic compound with the molecular formula C9H20O2 and a molecular weight of 160.2539 g/mol . It is also known by other names such as 2-Butyl-2-ethyl-1,3-propanediol and 3,3-Bis(hydroxymethyl)heptane . This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a propane backbone, making it a diol. It is used in various industrial applications, particularly in the synthesis of polyesters and polyurethanes .
准备方法
2-Ethyl-2-isobutyl-1,3-propanediol can be synthesized through several methods. One common method involves the aldol addition followed by hydrogenation . Another method is the classical combination of hydroxymethylation catalyzed by alkali hydroxides and Cannizzaro-type disproportionation with formaldehyde . These methods are employed to produce the compound on an industrial scale, ensuring high purity and yield.
化学反应分析
2-Ethyl-2-isobutyl-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in bulk polycondensation reactions with diacid monomers such as terephthalic acid to yield polyesters . The compound is also involved in the formation of cyclic acetals and ketals when reacted with carbonyl compounds in the presence of acid catalysts . Common reagents used in these reactions include toluenesulfonic acid, orthoesters, and molecular sieves . The major products formed from these reactions are polyesters and cyclic acetals, which have significant industrial applications.
科学研究应用
2-Ethyl-2-isobutyl-1,3-propanediol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of polyesters and polyurethanes . In biology and medicine, it can be utilized in the development of drug delivery systems and as a component in the formulation of pharmaceuticals. The compound’s ability to form stable cyclic acetals and ketals makes it valuable in the protection of carbonyl groups during synthetic procedures . Additionally, it is used in the production of resins and coatings, contributing to advancements in material science .
作用机制
The mechanism of action of 2-Ethyl-2-isobutyl-1,3-propanediol primarily involves its reactivity as a diol. The hydroxyl groups can undergo various chemical transformations, including esterification and etherification, which are essential in the formation of polyesters and polyurethanes . The compound’s molecular structure allows it to interact with other molecules through hydrogen bonding and van der Waals forces, facilitating its incorporation into larger polymeric structures. These interactions are crucial for its role in industrial applications and scientific research.
相似化合物的比较
2-Ethyl-2-isobutyl-1,3-propanediol can be compared with other similar compounds such as 2-Butyl-2-ethyl-1,3-propanediol, 2-Ethyl-1,3-hexanediol, and 2,2-Dimethyl-1,3-propanediol . These compounds share similar structural features, including the presence of hydroxyl groups attached to a propane or hexane backbone. this compound is unique due to its specific arrangement of ethyl and isobutyl groups, which influence its reactivity and applications. The presence of these groups can affect the compound’s solubility, melting point, and overall chemical behavior, making it distinct from other diols.
属性
CAS 编号 |
25450-92-4 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
2-ethyl-2-(2-methylpropyl)propane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-4-9(6-10,7-11)5-8(2)3/h8,10-11H,4-7H2,1-3H3 |
InChI 键 |
QNKRHLZUPSSIPN-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC(C)C)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 1-[2-(3-fluoro-4-nitrophenoxy)acetyl]piperidine-2-carboxylate](/img/structure/B13467746.png)
![N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride](/img/structure/B13467769.png)

![4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene](/img/structure/B13467788.png)
![tert-butyl N-{[1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13467799.png)


![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)
![1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13467812.png)

![1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid](/img/structure/B13467823.png)


